3-Pyridylmalononitrile
Overview
Description
3-Pyridylmalononitrile, also known as 2-pyridin-3-ylpropanedinitrile, is a heterocyclic organic compound with the molecular formula C8H5N3. It is characterized by the presence of a pyridine ring attached to a malononitrile group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridylmalononitrile can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with malononitrile under specific conditions. For instance, the reaction of 3-bromopyridine with malononitrile in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridylmalononitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert it into pyridine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include pyridine carboxylic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-Pyridylmalononitrile finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridylmalononitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile groups in its structure allow it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Malononitrile: A simpler analog with the formula CH2(CN)2, used extensively in organic synthesis.
3-Cyanopyridine: Another pyridine derivative with a nitrile group, used in the synthesis of pharmaceuticals and agrochemicals.
2-Pyridylacetonitrile: Similar in structure but with different reactivity and applications.
Uniqueness: 3-Pyridylmalononitrile is unique due to the presence of both a pyridine ring and malononitrile group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-pyridin-3-ylpropanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-8(5-10)7-2-1-3-11-6-7/h1-3,6,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPSPNGRDIPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556455 | |
Record name | (Pyridin-3-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25230-06-2 | |
Record name | (Pyridin-3-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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